molecular formula C6H2BrClIN3 B6220661 2-bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine CAS No. 2758001-26-0

2-bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine

Cat. No. B6220661
CAS RN: 2758001-26-0
M. Wt: 358.4
InChI Key:
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Description

2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine (BCIP) is a heterocyclic compound that is composed of a pyrazolo[1,5-a]pyrazine ring system with two bromine, one chlorine and one iodine substituents. It is a versatile organic compound that has been the subject of numerous scientific studies.

Scientific Research Applications

2-bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine has been used in a wide range of scientific research applications. It has been used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a ligand for metal complexes. It has also been used as a fluorescent probe for the detection of metal ions, and as an inhibitor of enzymes.

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine is not completely understood. However, it is believed to act as a ligand for metal ions, forming complexes with them. This is believed to be the basis for its use as a fluorescent probe for the detection of metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine are not well-understood. However, it has been shown to inhibit the activity of certain enzymes, such as the enzyme carbonic anhydrase. It has also been shown to have an antioxidant effect, which may be beneficial in certain contexts.

Advantages and Limitations for Lab Experiments

2-bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and easy to use. It is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, it is important to note that 2-bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine is toxic and should be handled with care.

Future Directions

The potential future directions for the use of 2-bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine are numerous. For example, it could be used as a fluorescent probe for the detection of other metal ions, or as an inhibitor of other enzymes. It could also be used in the synthesis of other compounds, or as a catalyst in other organic reactions. Additionally, further research could be conducted into its biochemical and physiological effects, and into its potential applications in medicine.

Synthesis Methods

2-bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine can be synthesized through a variety of methods. The most commonly used method is the reaction of 3-iodopyrazole with bromoacetyl chloride and 4-chlorobenzaldehyde. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide. The reaction yields a yield of 80-90%, with the product being a yellow solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine involves the introduction of bromine, chlorine, and iodine atoms onto a pyrazolo[1,5-a]pyrazine ring.", "Starting Materials": [ "Pyrazolo[1,5-a]pyrazine", "Bromine", "Chlorine", "Iodine", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper(I) iodide", "Copper(II) sulfate", "Sodium carbonate", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Pyrazolo[1,5-a]pyrazine is reacted with sodium hydroxide and bromine to form 2-bromo-pyrazolo[1,5-a]pyrazine.", "2-bromo-pyrazolo[1,5-a]pyrazine is reacted with chlorine in the presence of copper(I) iodide to form 2-bromo-4-chloro-pyrazolo[1,5-a]pyrazine.", "2-bromo-4-chloro-pyrazolo[1,5-a]pyrazine is reacted with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.", "The diazonium salt is then reacted with iodine in the presence of copper(II) sulfate to form 2-bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine.", "The final compound can be purified by recrystallization from a suitable solvent, such as acetic acid, and oxidized with hydrogen peroxide to remove any remaining impurities." ] }

CAS RN

2758001-26-0

Molecular Formula

C6H2BrClIN3

Molecular Weight

358.4

Purity

95

Origin of Product

United States

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